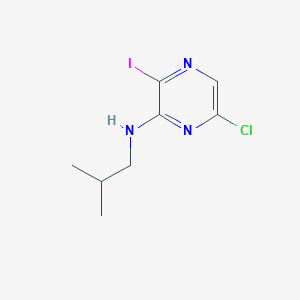

6-Chloro-3-iodo-N-isobutylpyrazin-2-amine

Description

6-Chloro-3-iodo-N-isobutylpyrazin-2-amine (CAS: 1426800-88-5) is a halogenated pyrazine derivative with a molecular formula of C₉H₁₂ClIN₃. It features a pyrazine core substituted with chlorine at position 6, iodine at position 3, and an isobutylamine group at position 2. This compound is primarily used in pharmaceutical research as a synthetic intermediate, particularly in the development of targeted therapies. Its commercial availability (95% purity, AK Scientific) underscores its relevance in medicinal chemistry .

Properties

Molecular Formula |

C8H11ClIN3 |

|---|---|

Molecular Weight |

311.55 g/mol |

IUPAC Name |

6-chloro-3-iodo-N-(2-methylpropyl)pyrazin-2-amine |

InChI |

InChI=1S/C8H11ClIN3/c1-5(2)3-12-8-7(10)11-4-6(9)13-8/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

OMHOQOZXYOFDPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NC(=CN=C1I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-N-isobutylpyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-3-iodo-N-isobutylpyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine with five analogs, focusing on structural features, physicochemical properties, and functional implications.

Structural and Substituent Analysis

Key Observations:

- Alkyl Chain Differences: The isobutyl group balances hydrophobicity and steric hindrance better than cyclohexyl () or smaller methyl groups (), likely improving membrane permeability.

- Core Heterocycle: Pyrazine (target compound) offers distinct electronic properties vs. pyridine () or pyridazine (), affecting π-π stacking and hydrogen-bonding interactions.

Physicochemical Properties

*Estimated based on halogen and alkyl chain contributions.

Key Findings:

- Lipophilicity: The target compound’s LogD (~2.8) suggests moderate lipophilicity, intermediate between the polar nitro derivative () and the highly hydrophobic chlorobenzyl analog (LogD = 4.34, ).

- Hydrogen Bonding: The presence of both H-bond donors and acceptors may enhance target engagement compared to the tertiary amine in .

Biological Activity

6-Chloro-3-iodo-N-isobutylpyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure

The molecular formula of 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine is C10H12ClI N2. The presence of halogen substituents (chlorine and iodine) and an isobutyl group may influence its biological activity by modulating lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that compounds similar to 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The following sections summarize relevant findings from recent studies.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazine derivatives, which may extend to 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine.

In Vitro Studies

In vitro assays have shown that certain pyrazine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For instance, compounds with similar structures reported IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents.

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 19.45 μM | 42.1 μM |

| Compound B | 26.04 μM | 31.4 μM |

| 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine | TBD | TBD |

Note: TBD indicates that specific IC50 values for 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine are yet to be determined.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of similar compounds through carrageenan-induced paw edema tests. These studies provide insights into the efficacy of these compounds in reducing inflammation in vivo.

Antimicrobial Activity

The antimicrobial potential of halogenated pyrazines has been documented, suggesting that 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine may also possess such properties.

Case Studies

- Inhibition of Pathogenic Bacteria : A study assessed various pyrazine derivatives against common pathogens, revealing significant antibacterial activity.

- Mechanism of Action : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Toxicity and Safety Profile

According to safety data, compounds similar to 6-Chloro-3-iodo-N-isobutylpyrazin-2-amines are classified with potential toxicity concerns:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.